(S)-1-N-Cbz-2-cyano-pyrrolidine

Prolyl Oligopeptidase (POP) Inhibition Enantioselectivity Neuroscience

Avoid the risks of racemic resolution and stereochemical failure. This chiral (S)-enantiomer (CAS 63808-36-6) is the definitive building block for Vildagliptin impurities and DPP-4/POP inhibitors. The Cbz group ensures superior stability in multi-step syntheses, while the defined stereochemistry guarantees target engagement. Ensure experimental success—source the optically pure (S)-enantiomer directly.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 63808-36-6
Cat. No. B1354250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-N-Cbz-2-cyano-pyrrolidine
CAS63808-36-6
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N
InChIInChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1
InChIKeyAUVGQGIWVNDVSL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-1-N-Cbz-2-cyano-pyrrolidine (CAS 63808-36-6): A Chiral Pyrrolidine Building Block


(S)-1-N-Cbz-2-cyano-pyrrolidine, also known as benzyl (2S)-2-cyanopyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative (CAS 63808-36-6) with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is a white to yellow solid with a melting point of 37-39 °C, a density of 1.20±0.1 g/cm³, and a boiling point of 403.6±45.0 °C at 760 mmHg . The compound is an impurity of the antidiabetic drug Vildagliptin and serves as a key synthetic intermediate in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other protease inhibitors .

Why Generic Substitution of (S)-1-N-Cbz-2-cyano-pyrrolidine (CAS 63808-36-6) Fails: The Importance of Chirality and Protecting Group


Simple replacement of (S)-1-N-Cbz-2-cyano-pyrrolidine with its (R)-enantiomer (CAS 620601-77-6) or with analogs bearing different protecting groups (e.g., Boc instead of Cbz) is not a viable procurement strategy for several scientifically sound reasons. The stereochemical configuration at the 2-position of the pyrrolidine ring is a critical determinant of the biological activity and pharmacokinetic properties of the final drug molecules synthesized from this building block [1]. The use of the incorrect enantiomer can lead to a complete loss of desired activity or, in some cases, the emergence of unexpected toxicity [2]. Furthermore, the Cbz protecting group offers a specific stability and deprotection profile that is often mandated in multi-step synthetic routes, and switching to an alternative protecting group like Boc can require significant re-optimization of reaction conditions and potentially lead to lower yields or side reactions [3]. Therefore, substituting this specific compound with a seemingly similar analog introduces a significant and quantifiable risk of experimental failure.

Product-Specific Quantitative Evidence Guide for (S)-1-N-Cbz-2-cyano-pyrrolidine (CAS 63808-36-6)


Enantiomeric Purity and Activity: Why the (S)-Configuration is Non-Negotiable for POP Inhibition

While direct IC50 data for the (S)-enantiomer alone is not available, the differential activity between the two enantiomers in the context of related cyanopyrrolidine-based POP inhibitors is well-documented. A study on a series of novel cyanopyrrolidine-based compounds showed that CbzMetPrdN, which incorporates the (S)-2-cyanopyrrolidine core, is a potent POP inhibitor that penetrates the blood-brain barrier (BBB) and effectively inhibits POP in the rat brain when administered intraperitoneally [1]. The (R)-enantiomer of this core structure, (R)-1-Cbz-2-cyanopyrrolidine, is not reported to exhibit the same POP inhibitory activity. This is because the stereochemistry of the nitrile warhead relative to the enzyme's catalytic serine is crucial for the formation of a covalent, reversible adduct [2].

Prolyl Oligopeptidase (POP) Inhibition Enantioselectivity Neuroscience Alzheimer's Disease

Synthetic Yield: A Quantitative Benchmark for Procurement Decisions

The overall yield of the synthetic route is a critical factor in the cost and scalability of a compound's production. The synthesis of racemic 1-Cbz-2-cyano-pyrrolidine, which serves as the precursor for both the (S) and (R) enantiomers, was reported to proceed in four steps with an overall yield of 58% [1]. This racemic mixture was then resolved into the optically pure enantiomers via preparative chiral HPLC. While this study reports a yield for the racemate, it provides a benchmark for comparing the efficiency of different synthetic routes. For example, alternative syntheses of related N-Cbz-protected pyrrolidines using electrochemical alpha-cyanation methods have reported high yields, but these methods may not be directly transferable to this specific substrate without optimization [2].

Organic Synthesis Process Chemistry Yield Comparison Chiral Resolution

The Cbz Protecting Group: A Quantitative Stability Advantage Over Boc in DPP-4 Inhibitor Synthesis

The choice of the N-protecting group significantly impacts the stability of the pyrrolidine nitrile intermediate during subsequent synthetic steps. The Cbz (benzyloxycarbonyl) group is known to be more stable under certain acidic and basic conditions compared to the Boc (tert-butoxycarbonyl) group [1]. This stability advantage is particularly relevant in the synthesis of DPP-4 inhibitors, where the pyrrolidine nitrile core is a key pharmacophore. In a study on cyanopyrrolidine-based DPP-4 inhibitors, compounds with the Cbz protecting group were successfully synthesized and showed potent activity, while the synthesis of similar Boc-protected analogs often required more stringent reaction control to prevent deprotection or side reactions [2]. For instance, the DPP-4 inhibitor 5f, which contains a cyanopyrrolidine moiety, exhibited an IC50 of 116 nM and showed in vivo efficacy in an oral glucose tolerance test in rats .

DPP-4 Inhibitors Protecting Groups Synthetic Efficiency Diabetes Research

Crystal Structure Confirmation: A Quality Benchmark for (S)-1-N-Cbz-2-cyano-pyrrolidine

The unambiguous determination of the solid-state structure of (S)-1-N-Cbz-2-cyano-pyrrolidine by single-crystal X-ray diffraction provides a definitive confirmation of its identity and stereochemistry [1]. The crystal structure reveals the (S)-configuration at the 2-position of the pyrrolidine ring and confirms the expected conformation of the molecule. This level of structural validation is not always available for all analogs or impurities. For example, while the (R)-enantiomer is also commercially available, its crystal structure has not been as widely reported. The availability of a confirmed crystal structure provides a crucial quality benchmark for ensuring the correct compound and enantiomer is being procured, which is especially important for laboratories that require rigorous characterization of their starting materials.

X-ray Crystallography Quality Control Structural Confirmation Enantiomeric Purity

Validated Research and Industrial Application Scenarios for (S)-1-N-Cbz-2-cyano-pyrrolidine (CAS 63808-36-6)


Development of Potent and Brain-Penetrant POP Inhibitors for Neurodegenerative Disease Research

Researchers focused on developing novel prolyl oligopeptidase (POP) inhibitors for the treatment of Alzheimer's disease and other neurodegenerative conditions should prioritize (S)-1-N-Cbz-2-cyano-pyrrolidine. As demonstrated by the in vivo activity of CbzMetPrdN, compounds containing this specific (S)-2-cyanopyrrolidine core can effectively inhibit POP in the brain after peripheral administration, a key requirement for CNS drug candidates . The (R)-enantiomer is not expected to provide this same level of target engagement [7].

Synthesis of DPP-4 Inhibitor Candidates with Enhanced Stability and Yields

Medicinal chemistry groups engaged in the synthesis of DPP-4 inhibitors for type 2 diabetes research will benefit from the enhanced stability of the Cbz protecting group compared to Boc in this specific molecular context . This stability advantage allows for more robust and higher-yielding multi-step syntheses of complex cyanopyrrolidine-based DPP-4 inhibitors, such as those described in European patent EP1487807B1 [7].

Asymmetric Synthesis and Chiral Building Block Applications Requiring High Enantiomeric Purity

For projects demanding a high degree of enantiomeric purity in the final target molecule, (S)-1-N-Cbz-2-cyano-pyrrolidine is the only logical choice. The resolution of the racemic mixture, while possible, adds significant cost and time to a synthetic route . Procuring the optically pure (S)-enantiomer from the outset ensures the stereochemical integrity of the final product and avoids the complexities associated with chiral resolution or asymmetric synthesis optimization [7].

Quality Control and Reference Standard for Vildagliptin Impurity Profiling

Analytical chemistry and quality control laboratories in the pharmaceutical industry can utilize (S)-1-N-Cbz-2-cyano-pyrrolidine as a certified reference standard for the identification and quantification of a known impurity in the antidiabetic drug Vildagliptin . The availability of a confirmed crystal structure provides an additional level of confidence in the compound's identity for method validation and routine quality testing [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-N-Cbz-2-cyano-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.